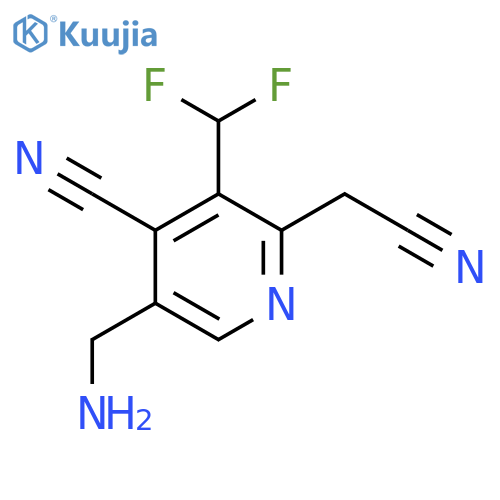Cas no 1804697-31-1 (5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile)
5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrileは、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬合成において重要な役割を果たします。その分子構造には、アミノメチル基、シアノ基、およびジフルオロメチル基が含まれており、多様な化学反応に適した反応性を有しています。特に、ジフルオロメチル基の導入により、代謝安定性の向上や生物学的活性の最適化が期待されます。この化合物は、創薬研究におけるリード化合物の修飾や新規活性分子の設計に有用です。高い純度と安定性を備えており、精密有機合成において信頼性の高い原料として利用可能です。

1804697-31-1 structure
商品名:5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
CAS番号:1804697-31-1
MF:C10H8F2N4
メガワット:222.194128036499
CID:4877626
5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
-
- インチ: 1S/C10H8F2N4/c11-10(12)9-7(4-15)6(3-14)5-16-8(9)1-2-13/h5,10H,1,3,14H2
- InChIKey: UGQYGGHASOAHGA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CC#N)=NC=C(CN)C=1C#N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 86.5
5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040453-1g |
5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile |
1804697-31-1 | 97% | 1g |
$1,445.30 | 2022-04-01 |
5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
1804697-31-1 (5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile) 関連製品
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
